molecular formula C12H13NO B1274622 1,2,6-Trimethyl-1H-indole-3-carbaldehyde CAS No. 842971-69-1

1,2,6-Trimethyl-1H-indole-3-carbaldehyde

Cat. No. B1274622
CAS RN: 842971-69-1
M. Wt: 187.24 g/mol
InChI Key: YBGXUYISVFDXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound that is part of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Pharmacology

1,2,6-Trimethyl-1H-indole-3-carbaldehyde: has been evaluated for its potential as an inhibitor of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in the metabolic pathways related to diabetic complications, making this compound a candidate for further research in the development of treatments for diabetes-related disorders.

Organic Synthesis

In organic chemistry, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde serves as a versatile precursor for the synthesis of complex molecules. Its reactivity allows it to participate in multi-component reactions (MCRs), which are efficient methods for constructing diverse molecular architectures .

Analytical Chemistry

In analytical chemistry, derivatives of indole-3-carbaldehyde, like 1,2,6-Trimethyl-1H-indole-3-carbaldehyde , can be used as reagents or standards in various analytical methods. Their distinct chemical signatures enable precise measurements and identification in complex mixtures .

Biochemistry

Indole derivatives are known for their biological activity1,2,6-Trimethyl-1H-indole-3-carbaldehyde could be investigated for its interactions with biological macromolecules, which may lead to insights into enzyme function or the development of biochemical probes .

Environmental Science

Compounds like 1,2,6-Trimethyl-1H-indole-3-carbaldehyde may have environmental applications due to their antifungal properties. They could contribute to the study of ecosystems and the development of biocontrol methods for managing fungal populations in various environments .

Mechanism of Action

Target of Action

The primary targets of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers . .

Biochemical Pathways

It is known that indole derivatives can play a significant role in various biological activities .

properties

IUPAC Name

1,2,6-trimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGXUYISVFDXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390178
Record name 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethyl-1H-indole-3-carbaldehyde

CAS RN

842971-69-1
Record name 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.